molecular formula C₁₄H₁₂N₂O₃ B1148214 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one CAS No. 1367242-84-9

3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one

Cat. No.: B1148214
CAS No.: 1367242-84-9
M. Wt: 256.26
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Description

It is a fluorinated heterocyclic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one can be synthesized through the reaction of 3-amino-2-oxazolidinone with 1-formylnaphthalen-2-ol . The reaction typically involves the use of a suitable solvent and may require heating to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific protocol used.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis of similar heterocyclic compounds often involves large-scale reactions using optimized conditions to maximize yield and purity. Industrial production may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-15-16-7-8-19-14(16)18/h1-6,9,17H,7-8H2/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHGUXXEPZHHTD-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N1/N=C\C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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